Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)-3-oxobutanoate
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Overview
Description
Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)-3-oxobutanoate is a chemical compound with the molecular formula C17H25NO4 and a molecular weight of 307.39 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)-3-oxobutanoate typically involves the reaction of ethyl 4-aminobutanoate with benzyl 2-ethoxy-2-oxoacetate under controlled conditions . The reaction is carried out in an organic solvent such as acetonitrile, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is purified using industrial-scale chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)-3-oxobutanoate can be compared with similar compounds such as:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
These compounds share structural similarities but differ in their functional groups and biological activities. This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H23NO5 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
ethyl 4-[benzyl-(2-ethoxy-2-oxoethyl)amino]-3-oxobutanoate |
InChI |
InChI=1S/C17H23NO5/c1-3-22-16(20)10-15(19)12-18(13-17(21)23-4-2)11-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 |
InChI Key |
BFYHMAYQRACJEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CN(CC1=CC=CC=C1)CC(=O)OCC |
Origin of Product |
United States |
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